(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazolopyrimidine core through cyclization reactions.
- Introduction of the phenyl and ethoxy groups via substitution reactions.
- Final modifications to introduce the methoxyphenoxy and imino groups.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and ethoxy groups.
Reduction: Reduction reactions can be used to modify the imino group.
Substitution: Various substitution reactions can be employed to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, thiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.
Medicine
In medicine, derivatives of thiazolopyrimidines are explored for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, to exert their effects.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the core structure but differ in the substituents attached to the rings.
Benzimidazole derivatives: Another class of heterocyclic compounds with similar biological activities.
Quinazoline derivatives: Known for their anticancer and antimicrobial properties.
Uniqueness
The uniqueness of the compound lies in its specific substituents, which can confer distinct biological activities and chemical reactivity. The combination of ethoxy, methoxyphenoxy, and imino groups may enhance its interaction with molecular targets, making it a promising candidate for further research.
Properties
Molecular Formula |
C30H27N3O5S |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(6Z)-6-[[3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C30H27N3O5S/c1-3-36-27-18-20(13-14-26(27)38-16-15-37-25-12-8-7-11-24(25)35-2)17-22-28(31)33-23(21-9-5-4-6-10-21)19-39-30(33)32-29(22)34/h4-14,17-19,31H,3,15-16H2,1-2H3/b22-17-,31-28? |
InChI Key |
QPMDSZNWELKVKG-FIQBSCIMSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=CC=CC=C5OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=CC=CC=C5OC |
Origin of Product |
United States |
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